4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Preparation of Triazole Intermediate: The triazole ring is often formed through the cyclization of hydrazides with carbon disulfide or other suitable reagents.
Coupling Reaction: The final step involves the coupling of the pyrazole and triazole intermediates using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might involve reagents like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties such as antimicrobial, antifungal, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYLHYDRAZONO METHYL PHENYL 3-CHLOROBENZOATE: This compound shares a similar pyrazole and benzyl structure but differs in its functional groups and overall reactivity.
Hydrazine-coupled pyrazole derivatives: These compounds exhibit similar pharmacological activities and are studied for their antileishmanial and antimalarial properties.
Uniqueness
The uniqueness of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H17Cl2N7S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17Cl2N7S/c1-10-16(27-17(22-23-18(27)28)13-7-21-25(3)9-13)11(2)26(24-10)8-12-4-5-14(19)15(20)6-12/h4-7,9H,8H2,1-3H3,(H,23,28) |
InChI Key |
QDICQXADLOEEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N3C(=NNC3=S)C4=CN(N=C4)C |
Origin of Product |
United States |
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